molecular formula C17H17BrN2O3S B2582023 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946261-24-1

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Katalognummer B2582023
CAS-Nummer: 946261-24-1
Molekulargewicht: 409.3
InChI-Schlüssel: ORRHXJVJVYMYMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a potent compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Properties

Researchers have developed practical methods for synthesizing compounds with potent biological activities, such as CCR5 antagonists, which are significant in the context of HIV treatment. For instance, Ikemoto et al. (2005) described a practical synthesis method for an orally active CCR5 antagonist, highlighting a new inexpensive method without chromatographic purification, suggesting its potential for scalable production and application in medicinal chemistry Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005). Practical Synthesis of an Orally Active CCR5 Antagonist. Organic Process Research & Development, 9(2), 168-173..

Antimicrobial Screening

Desai et al. (2013) conducted a study on the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs against various bacterial and fungal strains. This indicates the compound's role in developing new antimicrobial agents Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. Journal of Fluorine Chemistry, 145, 102-111..

Antibiofilm and Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a series of acylthioureas, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria. This research contributes to understanding the compound's potential for developing novel anti-microbial agents with antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7593-7607..

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) conducted a study on novel derivatives derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic activities. This research opens avenues for the compound's use in developing new therapeutic agents targeting inflammation and pain [Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 25(1)].(https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt).

Antitubercular Activity

Nimbalkar et al. (2018) explored the synthesis of novel derivatives with promising anti-tubercular activity, demonstrating the compound's potential in tuberculosis treatment. The study also covered cytotoxicity and molecular docking, providing insights into the compound's mechanism of action against Mycobacterium tuberculosis [Nimbalkar, U. D., Seijas, J., Borkute, R., Damale, M. G., Sangshetti, J., Sarkar, D., & Nikalje, A. P. (2018). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Molecules, 23(8)].(https://consensus.app/papers/ultrasound-assisted-synthesis-nimbalkar/3686384420595ff99738ff24c3239257/?utm_source=chatgpt).

Eigenschaften

IUPAC Name

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRHXJVJVYMYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.